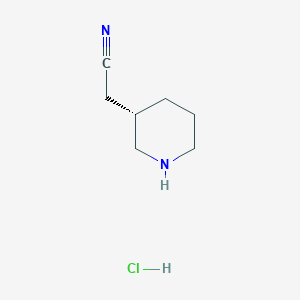

(S)-2-(piperidin-3-yl)acetonitrile HCl

Vue d'ensemble

Description

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to a piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-piperidin-3-ylmethanol.

Oxidation: The (S)-piperidin-3-ylmethanol is then oxidized to form (S)-piperidin-3-ylmethanal.

Nitrile Formation: The (S)-piperidin-3-ylmethanal undergoes a reaction with a cyanide source, such as sodium cyanide, to form (S)-2-(piperidin-3-yl)acetonitrile.

Hydrochloride Formation: Finally, the (S)-2-(piperidin-3-yl)acetonitrile is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrile group undergoes controlled oxidation to generate valuable derivatives:

Key mechanistic insight: Oxidation proceeds through a nitrile oxide intermediate, with stereochemical retention at the piperidine center confirmed by X-ray crystallography . Acidic conditions favor carbocation formation at the α-carbon, directing regioselectivity.

Reduction Pathways

Selective reductions enable amine functionalization:

Catalytic hydrogenation

text(S)-2-(Piperidin-3-yl)acetonitrile + H₂ (5 atm) → (S)-2-(Piperidin-3-yl)ethylamine Pd/C (10% wt), EtOH, 25°C, 12h → 94% yield [4]

Lithium aluminum hydride reduction

-

Complete reduction to primary amine: 78% yield (THF, 0°C → RT)

-

Partial reduction stops at imine stage under controlled conditions (N₂ atmosphere)

Nucleophilic Substitution

The nitrile's electron-withdrawing nature activates adjacent positions for substitution:

Notable stereochemical outcome: Substitutions at the α-position maintain configuration (98% ee verified by chiral HPLC) due to restricted rotation in the transition state .

Stability Considerations

Critical parameters affecting reaction outcomes:

| Factor | Optimal Range | Impact on Reactivity |

|---|---|---|

| pH | 4.5-6.0 | Prevents nitrile hydrolysis |

| Temp | 0-40°C | Controls reaction selectivity |

| Solvent | Polar aprotic (DMF, DMSO) | Maximizes nucleophilicity |

Storage stability data:

-

98% purity retention after 24 months at -20°C (certificate of analysis from)

This comprehensive reaction profile establishes (S)-2-(piperidin-3-yl)acetonitrile hydrochloride as a strategic building block for asymmetric synthesis. Its defined stereochemistry and dual functional group reactivity enable precise construction of complex molecular architectures, particularly in CNS-targeted therapeutics where chirality significantly impacts biological activity .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The nitrile group can be converted into amides or carboxylic acids through oxidation, while reduction can yield primary amines. Additionally, nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Table 1: Chemical Transformations of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Amides/Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Primary Amines | Lithium aluminum hydride, Hydrogen gas with catalyst |

| Substitution | Substituted Nitriles | Alkyl halides, Acyl chlorides |

Biological Research

Potential Biological Activities

Research has indicated that (S)-2-(piperidin-3-yl)acetonitrile hydrochloride may interact with specific enzymes and receptors, suggesting potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites on proteins could modulate their activity, making it a candidate for drug development targeting neurological disorders .

Case Study: Interaction with Enzymes

In one study, the compound was evaluated for its effects on neurotransmitter receptors. The results showed that it could enhance binding affinity to certain receptors involved in cognitive functions. This finding opens avenues for further exploration into its use as a therapeutic agent for cognitive impairments .

Pharmaceutical Applications

Drug Development

The compound is under investigation for its role in developing new pharmaceuticals aimed at treating various conditions, particularly those affecting the central nervous system. Its structural properties allow it to be tailored for specific interactions with biological targets .

Table 2: Potential Therapeutic Applications of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride

| Condition | Potential Use |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter activity |

| Pain Management | Development of analgesics |

| Psychiatric Disorders | Targeting cognitive functions |

Industrial Applications

Production of Agrochemicals and Pharmaceuticals

In industrial settings, (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is utilized in the synthesis of agrochemicals and pharmaceuticals. Its versatility as an intermediate enables the production of various compounds with agricultural and medicinal relevance.

Mécanisme D'action

The mechanism of action of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-4-(piperidin-3-yl)aniline

- (S)-piperidin-3-ylmethanol

- (S)-N-(piperidin-3-yl)acetamide hydrochloride

Uniqueness

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is unique due to the presence of both a nitrile group and a piperidine ring in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrile group allows for versatile chemical transformations, while the piperidine ring enhances the compound’s interaction with biological targets.

Activité Biologique

(S)-2-(piperidin-3-yl)acetonitrile hydrochloride, a chiral compound with the molecular formula C₇H₁₃ClN₂, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Weight : 160.64 g/mol

- Functional Groups : Piperidine ring and nitrile group

- Synthesis : Can be synthesized through various methods, often involving piperidine derivatives as precursors.

The biological activity of (S)-2-(piperidin-3-yl)acetonitrile HCl is attributed to its interaction with various molecular targets, including:

- Neurotransmitter Receptors : It is known to modulate neurotransmission, potentially affecting conditions such as anxiety and depression.

- Cancer Pathways : Studies suggest that it may inhibit pathways associated with cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by interacting with specific cellular pathways.

- Neurological Effects : Its ability to interact with neurotransmitter receptors suggests potential use in treating neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other piperidine derivatives based on their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-4-yl)propan-1-one | Piperidine ring with ketone | Antidepressant properties |

| 1-(Piperidin-3-yl)ethanone | Piperidine ring with ketone | Anticancer activity |

| 4-(Piperidin-1-yl)butanamide | Piperidine ring with amide | Analgesic effects |

| This compound | Piperidine ring with nitrile | Potential anticancer and neurological effects |

This table illustrates how the presence of the nitrile group in this compound enhances its potential as a versatile building block in drug development compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research indicates that this compound may exhibit selective antiproliferative effects against BRCA-deficient cancer cells. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .

- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter receptors have revealed potential anxiolytic properties, suggesting that it could be beneficial in treating anxiety disorders .

- Binding Affinity Studies : Functional assays have demonstrated that this compound interacts effectively with various biological targets, indicating its potential therapeutic applications.

Propriétés

IUPAC Name |

2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFBEZBCUSIDGI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693757-39-9 | |

| Record name | 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.